Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of furan, thiophene, thiazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Piperazine Ring: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Coupling of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted thiazole or piperazine derivatives.
Scientific Research Applications
Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylphenyl)piperazine.
Uniqueness
Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
furan-2-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-15(14-2-1-8-21-14)18-4-6-19(7-5-18)16-17-13(11-23-16)12-3-9-22-10-12/h1-3,8-11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAVPTYWTSFZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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